molecular formula C20H24N2O3 B3098631 Phenyl L-Z-Isoleucinamide CAS No. 134015-93-3

Phenyl L-Z-Isoleucinamide

Cat. No.: B3098631
CAS No.: 134015-93-3
M. Wt: 340.4 g/mol
InChI Key: OYDMDVAWACLEQO-YJBOKZPZSA-N
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Preparation Methods

Phenyl L-Z-Isoleucinamide can be synthesized through various synthetic routes. One common method involves the reaction of L-isoleucine with benzyl chloroformate in the presence of a base, followed by the addition of phenylamine . The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

Phenyl L-Z-Isoleucinamide undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Phenyl L-Z-Isoleucinamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl L-Z-Isoleucinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence various biochemical processes, including signal transduction and metabolic pathways .

Comparison with Similar Compounds

Phenyl L-Z-Isoleucinamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the properties of both phenyl and isoleucine derivatives, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

benzyl N-[(2S,3S)-1-anilino-3-methyl-1-oxopentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-15(2)18(19(23)21-17-12-8-5-9-13-17)22-20(24)25-14-16-10-6-4-7-11-16/h4-13,15,18H,3,14H2,1-2H3,(H,21,23)(H,22,24)/t15-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDMDVAWACLEQO-YJBOKZPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801121124
Record name Carbamic acid, [2-methyl-1-[(phenylamino)carbonyl]butyl]-, phenylmethyl ester, [S-(R*,R*)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801121124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134015-93-3
Record name Carbamic acid, [2-methyl-1-[(phenylamino)carbonyl]butyl]-, phenylmethyl ester, [S-(R*,R*)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134015-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [2-methyl-1-[(phenylamino)carbonyl]butyl]-, phenylmethyl ester, [S-(R*,R*)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801121124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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